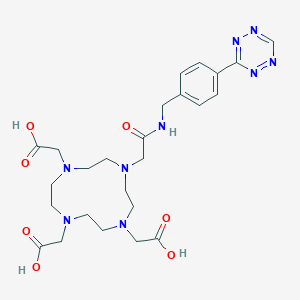
2,2',2''-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is a complex organic compound that features a tetrazine moiety, a benzyl group, and a tetraazacyclododecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid typically involves multiple steps:
Formation of the Tetrazine Moiety: The tetrazine ring is synthesized through a series of cycloaddition reactions involving hydrazine derivatives and nitriles.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the tetrazine derivative reacts with benzyl halides.
Incorporation of the Tetraazacyclododecane Core: The tetraazacyclododecane core is synthesized separately and then coupled with the tetrazine-benzyl intermediate through amide bond formation.
Introduction of Triacetic Acid Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid undergoes various chemical reactions, including:
Oxidation: The tetrazine moiety can be oxidized to form tetrazole derivatives.
Reduction: Reduction of the tetrazine ring can yield hydrazine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Oxidation Products: Tetrazole derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various benzyl-substituted derivatives.
Scientific Research Applications
2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid has numerous applications in scientific research:
Chemistry: Used in bioorthogonal chemistry for labeling and tracking biomolecules.
Biology: Employed in live-cell imaging and tracking of cellular processes.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The compound exerts its effects primarily through bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. The tetrazine moiety undergoes inverse electron demand Diels-Alder cycloaddition with strained alkenes or alkynes, forming stable covalent bonds. This mechanism allows for precise labeling and tracking of biomolecules in complex biological environments.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Similar core structure but lacks the tetrazine and benzyl groups.
2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)phenyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
The presence of the tetrazine moiety and the benzyl group in 2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid imparts unique reactivity and specificity in bioorthogonal reactions, making it particularly valuable for applications in live-cell imaging and targeted drug delivery.
Properties
Molecular Formula |
C25H35N9O7 |
|---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-oxo-2-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C25H35N9O7/c35-21(26-13-19-1-3-20(4-2-19)25-29-27-18-28-30-25)14-31-5-7-32(15-22(36)37)9-11-34(17-24(40)41)12-10-33(8-6-31)16-23(38)39/h1-4,18H,5-17H2,(H,26,35)(H,36,37)(H,38,39)(H,40,41) |
InChI Key |
XALVHSPUMKLOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3)CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















